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molecular formula C7H6BrFN2O2 B8309171 (2-Bromo-3-fluoro-6-nitrophenyl)methylamine

(2-Bromo-3-fluoro-6-nitrophenyl)methylamine

Cat. No. B8309171
M. Wt: 249.04 g/mol
InChI Key: VCEHBBQNHHAKIR-UHFFFAOYSA-N
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Patent
US08653089B2

Procedure details

Ammonium chloride (6.24 g, 117 mmol) and iron powder (4.34 g, 77.7 mmol) were added to a stirred mixture of (2-bromo-3-fluoro-6-nitrophenyl)methylamine (4.84 g, 19.4 mmol) in 3:1 methanol/water (320 mL) and the resultant mixture heated at reflux for 24 h. The solid material was removed by filtration and the filtrate concentrated to approximately ⅓ volume. This mixture was partitioned between DCM (3×) and water then the combined DCM extracts were dried (Na2SO4) and concentrated in vacuo. The resulting residue was purified by chromatography (SiO2, eluting with 0-5% methanol in DCM) to give title compound as an oil (1.99 g, 47%). LCMS (Method C): RT 2.37 min [M+H]+ 219.0, 221.0
Quantity
6.24 g
Type
reactant
Reaction Step One
Quantity
4.84 g
Type
reactant
Reaction Step One
Quantity
320 mL
Type
reactant
Reaction Step One
Name
Quantity
4.34 g
Type
catalyst
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
47%

Identifiers

REACTION_CXSMILES
[Cl-].[NH4+:2].[Br:3][C:4]1[C:9]([F:10])=[CH:8][CH:7]=[C:6]([N+:11]([O-])=O)[C:5]=1CN.[CH3:16]O.O>[Fe]>[Br:3][C:4]1[C:9]([F:10])=[CH:8][CH:7]=[C:6]([NH2:11])[C:5]=1[NH:2][CH3:16] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
6.24 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
4.84 g
Type
reactant
Smiles
BrC1=C(C(=CC=C1F)[N+](=O)[O-])CN
Name
Quantity
320 mL
Type
reactant
Smiles
CO.O
Name
Quantity
4.34 g
Type
catalyst
Smiles
[Fe]
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 24 h
Duration
24 h
CUSTOM
Type
CUSTOM
Details
The solid material was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated to approximately ⅓ volume
CUSTOM
Type
CUSTOM
Details
This mixture was partitioned between DCM (3×) and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined DCM extracts were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by chromatography (SiO2, eluting with 0-5% methanol in DCM)

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C(=CC=C1F)N)NC
Measurements
Type Value Analysis
AMOUNT: MASS 1.99 g
YIELD: PERCENTYIELD 47%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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